molecular formula C10H16N2O3 B2475269 (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 347363-92-2

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B2475269
CAS No.: 347363-92-2
M. Wt: 212.249
InChI Key: RZWNXLICCRVKFW-ONEGZZNKSA-N
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Description

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a piperazine ring substituted with an ethyl group and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxobutenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Properties

IUPAC Name

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWNXLICCRVKFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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